[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide

Lipophilicity LogP Isothiouronium SAR

[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide (CAS 14122-45-3, molecular formula C₁₀H₁₅BrN₂OS, MW 291.21 g/mol) is an S-alkyl isothiouronium (2-thiopseudourea) hydrobromide salt, structurally characterized by a phenoxypropyl side chain attached via a sulfanyl linkage to a methanimidamide (carbamimidothioate) core. Historically catalogued under the obsolete synonym Pseudourea, 2-(3-phenoxypropyl)-2-thio-, monohydrobromide (8CI), the compound belongs to the broader class of isothiourea derivatives recognized for their antimicrobial, antifungal, anticancer, and nitric oxide synthase (iNOS) inhibitory properties.

Molecular Formula C10H15BrN2OS
Molecular Weight 291.21 g/mol
CAS No. 14122-45-3
Cat. No. B3047522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide
CAS14122-45-3
Molecular FormulaC10H15BrN2OS
Molecular Weight291.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCSC(=N)N.Br
InChIInChI=1S/C10H14N2OS.BrH/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H
InChIKeyHYACTWZAELGVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Phenoxypropyl)sulfanyl]methanimidamide Hydrobromide (CAS 14122-45-3): Product Identity, Classification, and Baseline Procurement Profile


[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide (CAS 14122-45-3, molecular formula C₁₀H₁₅BrN₂OS, MW 291.21 g/mol) is an S-alkyl isothiouronium (2-thiopseudourea) hydrobromide salt, structurally characterized by a phenoxypropyl side chain attached via a sulfanyl linkage to a methanimidamide (carbamimidothioate) core . Historically catalogued under the obsolete synonym Pseudourea, 2-(3-phenoxypropyl)-2-thio-, monohydrobromide (8CI), the compound belongs to the broader class of isothiourea derivatives recognized for their antimicrobial, antifungal, anticancer, and nitric oxide synthase (iNOS) inhibitory properties [1]. First reported in the antibacterial context by Orchid Chemicals & Pharmaceuticals, India, in 2011, with an experimental development status, it has been entered into the open-access AntibioticDB as a Gram-positive/Gram-negative spectrum agent of unknown mechanism [2]. Its free base form (CAS 14122-36-2, C₁₀H₁₄N₂OS, MW 210.3) has a calculated LogP of 2.2, indicating moderate lipophilicity conferred by the phenoxypropyl substituent [3].

Why Generic S-Alkyl Isothiouronium Substitution Fails: Structural Determinants of Differentiation for [(3-Phenoxypropyl)sulfanyl]methanimidamide Hydrobromide


Within the isothiouronium class, biological activity is critically governed by the S-alkyl substituent's chain length, branching, aromaticity, and heteroatom content; consequently, simple S-alkyl isothiouronium salts (e.g., S-methyl-, S-ethyl-, or S-benzylisothiouronium bromides) cannot be interchanged with the 3-phenoxypropyl derivative without altering potency, spectrum, and physicochemical properties [1]. The phenoxypropyl side chain introduces a calculated LogP of approximately 2.2 for the free base [2], substantially higher than that of S-methylisothiouronium (estimated LogP < 0.5), which directly impacts membrane permeability, pharmacokinetic partitioning, and target engagement in both antibacterial and anticancer contexts [3]. Furthermore, the hydrobromide salt form (CAS 14122-45-3) confers distinct solubility and stability characteristics compared to the free base (CAS 14122-36-2), the hydrochloride, or the sulfate salts of simpler isothiouroniums [4]. Substituting a generic S-alkylisothiouronium for this compound risks loss of the specific Gram-positive potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) that has been documented for the phenoxypropyl congener [5].

Quantitative Differentiation Evidence for [(3-Phenoxypropyl)sulfanyl]methanimidamide Hydrobromide Against Closest Analogs


Lipophilicity (LogP) Differentiation vs. S-Methylisothiouronium Sulfate: Implications for Membrane Permeability and Bioavailability

The target compound, via its phenoxypropyl substituent, achieves a calculated LogP of 2.2 for the free base form (CAS 14122-36-2), as reported in the MolAid computational database [1]. This value is substantially higher than the estimated LogP of S-methylisothiouronium sulfate (CAS 867-44-7, 2-methyl-2-thiopseudourea sulfate), which carries a simple methyl S-substituent and is expected to exhibit LogP < 0.5 based on its polar, salt-like character and literature reports of high aqueous solubility . The approximately 1.7+ LogP unit differential translates to a predicted >50-fold increase in octanol–water partition coefficient, directly relevant to passive membrane permeability and intracellular target access in both bacterial and mammalian cell assays. This lipophilicity advantage is consistent with the broader structure–activity relationship (SAR) established for S-aryl(tetramethyl)isothiouronium salts, wherein antimicrobial potency correlates positively with substituent lipophilicity [2].

Lipophilicity LogP Isothiouronium SAR Membrane permeability Drug design

Antibacterial Potency Against Enterococcus faecalis: Cross-Study Comparison With a Structurally Related Isothiouronium Derivative

In a standardized 18-hour broth microdilution assay against Enterococcus faecalis CECT 481, [(3-phenoxypropyl)sulfanyl]methanimidamide hydrobromide (CHEMBL3585717) exhibited an IC₅₀ of 3.19 × 10³ nM (3.19 μM) for inhibition of microbial growth, as recorded in BindingDB [1]. By cross-study comparison, a structurally distinct isothiouronium derivative (CHEMBL3115980) tested against E. faecalis in a 20-hour biofilm inhibition assay yielded an IC₅₀ of 1.25 × 10⁵ nM (125 μM) [2]. Although the assay endpoints differ (planktonic growth inhibition vs. biofilm formation), the approximately 39-fold numerical potency advantage of the phenoxypropyl derivative underscores the functional impact of the 3-phenoxypropyl S-substituent relative to other isothiouronium substitution patterns. Notably, the target compound's activity is complemented by its reported spectrum against clinically resistant strains including vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), as catalogued in AntibioticDB [3].

Enterococcus faecalis Isothiouronium Antibacterial IC50 Gram-positive VRE

Broad-Spectrum Antibacterial Profile: Gram-Positive and Gram-Negative Coverage Including Drug-Resistant Strains vs. Narrow-Spectrum Isothiouronium Comparators

According to AntibioticDB curation, [(3-phenoxypropyl)sulfanyl]methanimidamide hydrobromide demonstrates activity across both Gram-positive and Gram-negative bacterial classes, with specific documented efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus species (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. This breadth of spectrum, particularly coverage of two high-priority ESKAPE-equivalent resistant pathogens (MRSA and VRE), contrasts with the narrower activity profiles reported for many simpler S-alkylisothiouronium salts. For instance, S-alkylisothiouronium bromide surfactants (C₁₀–C₁₈) showed only moderate antibacterial activity against selected strains without documented MRSA or VRE coverage [2], while S-aryl(tetramethyl)isothiouronium salts demonstrated primarily Gram-positive activity with MICs ≥ 12.5–25 μg/mL against susceptible strains [3]. The mechanism of action remains unknown, which may itself represent a differentiation advantage by offering a potentially novel target profile distinct from established antibiotic classes [1].

Broad-spectrum antibacterial MRSA VRE M. catarrhalis S. pneumoniae Antibiotic resistance

Hydrobromide Salt Form vs. Free Base: Solubility and Stability Advantages for Assay-Ready Procurement

The target compound is supplied as the hydrobromide salt (CAS 14122-45-3, C₁₀H₁₅BrN₂OS, MW 291.21), which is described as a solid soluble in polar solvents, reflecting its ionic character . In contrast, the corresponding free base (3-phenoxypropyl carbamimidothioate, CAS 14122-36-2, C₁₀H₁₄N₂OS, MW 210.3) lacks the hydrobromide counterion and is expected to exhibit different solubility and stability profiles [1]. For isothiouronium compounds as a class, the salt form (hydrobromide, hydrochloride, or sulfate) is generally preferred for biological testing because the positively charged isothiouronium cation [RSC(NH₂)₂]⁺ is stabilized by the counterion, and aqueous solubility is enhanced relative to the neutral free base [2]. Commercial availability of the target at ≥95–98% purity from multiple vendors (e.g., Leyan catalog #1197008 at 98% purity) ensures assay-ready procurement without additional salt conversion or solubilization steps .

Salt form Hydrobromide Aqueous solubility Stability Assay-ready Free base comparison

Dual Antibacterial–Anticancer Potential: Cytotoxicity Profile Against Human Cancer Cell Lines vs. Isothiouronium Surfactant Comparators

The compound has been evaluated for antiproliferative activity against human cancer cell lines, with reported IC₅₀ values of 4.5 μg/mL (MCF-7 breast cancer), 6.0 μg/mL (HCT116 colon cancer), and 5.0 μg/mL (A549 lung cancer) . While primary peer-reviewed publication of these values is not available in the open literature as of this assessment, these data are consistent with the broader class behavior of isothiouronium salts, which have demonstrated anticancer activity across multiple studies. For context, a series of quaternary and isothiouronium surfactants evaluated for in vivo anti-leukemia activity showed promising but variable efficacy dependent on alkyl chain length and headgroup structure [1]. S-Allylic isothiouronium salts have been reported to combine high antitumor activity with selectivity indices >20 against non-tumoral cells in some cases [2]. The target compound's dual antibacterial (MRSA/VRE) and anticancer (MCF-7, HCT116, A549) activities distinguish it from simpler S-alkylisothiouronium surfactants that are primarily optimized for either antimicrobial or surface-active applications, not both [3]. However, the absence of directly comparable cytotoxicity data from a common assay platform with a named comparator is a significant evidence limitation that must be acknowledged.

Cytotoxicity MCF-7 HCT116 A549 Anticancer Isothiouronium Dual activity

Agricultural Chemistry Application Potential: Herbicidal Activity of Aryloxyphenoxy Acyl Isothioureas vs. Non-Phenoxy Isothiouronium Analogs

The phenoxypropyl S-substituent of the target compound structurally aligns it with the aryloxyphenoxy acyl isothiourea herbicide pharmacophore, a class disclosed in patent literature as post-emergent herbicides effective against annual and perennial grasses [1]. CymitQuimica notes that 3-phenoxypropyl carbamimidothioate hydrobromide is studied for agricultural applications, particularly as a pesticide or herbicide, due to biological activity against certain pests . This agrochemical potential is structurally distinct from the surfactant-oriented applications of long-chain S-alkylisothiouronium bromides (C₁₀–C₁₈) [2] and the purely antimicrobial focus of S-aryl(tetramethyl)isothiouronium salts [3]. The combination of the phenoxy aromatic ring with the isothiouronium warhead creates a hybrid pharmacophore amenable to both medicinal and agricultural chemistry screening, a dual-use feature not commonly found in simpler isothiouronium analogs lacking the aryloxy substituent.

Herbicide Plant growth regulator Aryloxyphenoxy Isothiourea Agrochemical Pesticide

Optimal Application Scenarios for [(3-Phenoxypropyl)sulfanyl]methanimidamide Hydrobromide Based on Quantitative Differentiation Evidence


Gram-Positive Antibacterial Lead Optimization Targeting MRSA and VRE

The compound's documented activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1], combined with its 3.19 μM IC₅₀ against E. faecalis in planktonic growth assays [2], positions it as a suitable starting scaffold for medicinal chemistry campaigns addressing Gram-positive resistant pathogens. Its unknown mechanism of action [1] offers the potential for a novel target profile, reducing the risk of cross-resistance with established antibiotic classes. The phenoxypropyl substituent provides a synthetic handle for analog generation via modification of the aromatic ring, linker length, or heteroatom substitution pattern.

Dual Antibacterial–Anticancer Phenotypic Screening in Polypharmacology Programs

For research initiatives pursuing compounds with both anti-infective and antiproliferative activities, the compound's combined profile — antibacterial IC₅₀ of 3.19 μM against E. faecalis [1] and cytotoxicity IC₅₀ values of 4.5–6.0 μg/mL across MCF-7, HCT116, and A549 cancer cell lines [2] — provides a rare dual-phenotype entry point within the isothiouronium class. The lipophilicity (LogP ~2.2) supports adequate cell permeability for intracellular target engagement in both bacterial and mammalian systems, and the hydrobromide salt form ensures assay-ready solubility in polar solvents .

Agrochemical Discovery: Post-Emergent Herbicide Lead Based on Aryloxyphenoxy Isothiourea Pharmacophore

The structural alignment of the phenoxypropyl isothiouronium scaffold with the aryloxyphenoxy acyl isothiourea herbicide pharmacophore disclosed in patent literature [1], together with vendor-noted agricultural chemistry applications as a pesticide/herbicide [2], supports its use in agrochemical screening programs targeting grassy weed control. The compound's moderate lipophilicity (LogP ~2.2) is within the optimal range for foliar uptake, and the isothiouronium headgroup may confer favorable environmental degradation profiles compared to persistent sulfonylurea herbicides. The compound can serve as a starting point for synthesis of focused libraries exploring aryl substitution effects on herbicidal potency and crop selectivity.

Isothiouronium Structure–Activity Relationship (SAR) Exploration: Comparator Tool Compound for Substituent Effect Studies

Given the well-documented chain-length-dependent antibacterial activity of S-alkylisothiouronium bromides [1] and the substituent-dependent antimicrobial activity of S-aryl(tetramethyl)isothiouronium salts [2], the 3-phenoxypropyl derivative fills a specific SAR niche: it introduces an aromatic ether functionality at the terminus of a three-carbon alkyl spacer. This structural feature is absent in simple S-methyl-, S-ethyl-, S-benzyl-, or long-chain S-alkylisothiouronium comparators. Procurement of this compound enables systematic SAR studies to deconvolute the contributions of chain length, aromaticity, and ether oxygen placement on antibacterial potency, cytotoxicity, and physicochemical properties, thereby informing the design of optimized isothiouronium-based probes or leads.

Quote Request

Request a Quote for [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.